molecular formula C19H19N3O5S B2585524 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 899974-15-3

2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No. B2585524
CAS RN: 899974-15-3
M. Wt: 401.44
InChI Key: ZDIBKWRVJVAHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N3O5S and its molecular weight is 401.44. The purity is usually 95%.
BenchChem offers high-quality 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

2,5-Dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide and its derivatives have shown potential in antimicrobial applications. Studies have synthesized various related compounds and evaluated their effectiveness against different bacteria and fungi. For instance, a study by Sarvaiya, Gulati, & Patel (2019) synthesized arylazopyrazole pyrimidone clubbed heterocyclic compounds with demonstrated antimicrobial activity. Similar research by Ghorab et al. (2017) focused on thiourea derivatives bearing benzenesulfonamide moiety, also showing antimicrobial properties.

Anticancer and Anti-HIV Activity

Compounds related to 2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide have been explored for their potential in treating cancer and HIV. A study by Pomarnacka & Kozlarska-Kedra (2003) synthesized a series of related compounds, some of which showed moderate anticancer activity and encouraging anti-HIV activity.

Enzyme Inhibition

These compounds have been investigated for their role as enzyme inhibitors. For example, the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides by Röver et al. (1997) highlighted their high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in tryptophan metabolism.

Photodynamic Therapy for Cancer Treatment

A study by Pişkin, Canpolat, & Öztürk (2020) synthesized new benzenesulfonamide derivative groups with potential for photodynamic therapy, a treatment method for cancer.

COX-2 Inhibition

The compound has been associated with the synthesis of derivatives that inhibit COX-2, an enzyme involved in inflammation and pain. The study by Hashimoto et al. (2002) on cyclooxygenase-2 inhibitors is an example of such research.

properties

IUPAC Name

2,5-dimethoxy-N-[3-(1-methyl-6-oxopyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5S/c1-22-19(23)10-8-16(20-22)13-5-4-6-14(11-13)21-28(24,25)18-12-15(26-2)7-9-17(18)27-3/h4-12,21H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIBKWRVJVAHAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dimethoxy-N-(3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)benzenesulfonamide

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